Simvastatin Hydroxy Acid Methyl Ester
説明
特性
IUPAC Name |
methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXHKJGHXLLPK-RVTXAWHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453246 | |
| Record name | Simvastatin Hydroxy Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-26-7 | |
| Record name | Simvastatin Hydroxy Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Discovery and Isolation of Simvastatin Hydroxy Acid Methyl Ester
Part 1: Executive Summary & Chemical Context[1]
In the high-stakes environment of statin development, impurity profiling is not merely a compliance checkbox; it is a forensic science.[1] This guide details the identification, isolation, and characterization of Simvastatin Hydroxy Acid Methyl Ester (SHAME) .
While Simvastatin (a lactone prodrug) and Simvastatin Hydroxy Acid (the active metabolite) are well-documented, the Methyl Ester variant often emerges as a confounding "phantom impurity" during stability studies or method transfer. Its presence typically signals not a manufacturing defect, but an interaction between the hydrolytic ring-opening of the lactone and methanolic solvents used in analysis or extraction.[1]
The Chemical Triad
Understanding the isolation requires mastering the equilibrium between three species:
-
Simvastatin (Lactone): The apolar prodrug (MW 418.57).
-
Simvastatin Hydroxy Acid: The polar, active form (MW 436.59).
-
Simvastatin Methyl Ester: The semi-polar artifact (MW 450.61).
The Methyl Ester forms via solvolysis , where the lactone ring opens in the presence of methanol (often catalyzed by trace acids or heat), or via esterification of the free acid.
Part 2: The Discovery Workflow
The discovery of this compound usually follows a specific pattern in the lab: an unknown peak appears at a Relative Retention Time (RRT) of ~1.1 to 1.2 (depending on the method) when samples are stored in methanol, but is absent in acetonitrile-prepared samples.
Visualizing the Formation Pathway
The following diagram illustrates the chemical causality that researchers must control.
Figure 1: Chemical interconversion pathways.[2][3] The red arrows indicate the artifactual formation of the Methyl Ester in methanolic environments.
Part 3: Isolation and Synthesis Protocol
To isolate a sufficient quantity for NMR structural confirmation (approx. 50-100 mg), we do not rely on serendipitous degradation.[1] We must force the formation and then purify.
Step 1: Targeted Synthesis (Enrichment)
Rationale: Isolating from a standard stability sample (0.1% impurity level) is inefficient. We synthesize a crude mixture enriched with the target.
Reagents:
-
Simvastatin Reference Standard (1.0 g)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (1N)
Protocol:
-
Dissolve 1.0 g of Simvastatin in 50 mL of Methanol.
-
Add 0.5 mL of 1N HCl to catalyze the ring opening and transesterification.
-
Critical Control Point: Reflux at 60°C for 4 hours. Monitor by HPLC. You are looking for the decline of the Lactone peak and the emergence of the Methyl Ester peak (usually eluting after the Acid but before or close to the Lactone depending on pH).
-
Once the Methyl Ester peak reaches >40% area, quench the reaction by neutralizing with 0.5 mL of 1N NaOH.
-
Evaporate methanol under reduced pressure to yield a crude oil.
Step 2: Preparative HPLC Isolation
Rationale: Flash chromatography is often insufficient due to the close polarity of the lactone and the ester. Prep-HPLC provides the necessary resolution.[1]
System Setup:
-
Column: C18 Prep Column (e.g., 250 x 21.2 mm, 10 µm).
-
Wavelength: 238 nm (Simvastatin absorption max).[4]
Mobile Phase Strategy: We use a gradient to separate the polar Acid, the target Ester, and the non-polar Lactone.
| Time (min) | % Buffer (0.1% Formic Acid) | % Acetonitrile | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 15 |
| 20.0 | 20 | 80 | 15 |
| 25.0 | 20 | 80 | 15 |
| 26.0 | 60 | 40 | 15 |
Workflow:
-
Dissolve the crude oil in 5 mL Acetonitrile (Avoid Methanol to prevent equilibrium shifts).
-
Inject 500 µL aliquots.
-
Fraction Collection: Collect the peak corresponding to the target (verify retention time against analytical screen).
-
Elution Order typically: Hydroxy Acid
Methyl Ester Lactone (Note: This can vary by pH; at low pH, Acid elutes later, but Ester remains distinct).
-
-
Pool fractions.
-
Lyophilization: Do not use rotary evaporation at high heat, as it may induce reversion or degradation.[1] Freeze-dry the fractions to obtain a white powder.
Isolation Logic Diagram
Figure 2: Purification workflow ensuring separation of the target ester from hydrolytic byproducts.
Part 4: Characterization & Validation[6]
Once isolated, the identity must be confirmed using orthogonal techniques. The following data is typical for Simvastatin Hydroxy Acid Methyl Ester.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI Positive Mode.
-
Observation:
-
Simvastatin (Lactone): m/z 419.3 [M+H]⁺, 441.3 [M+Na]⁺.
-
Simvastatin Acid: m/z 437.3 [M+H]⁺.
-
Target (Methyl Ester): m/z 451.3 [M+H]⁺ .
-
-
Interpretation: The mass shift of +14 Da relative to the Acid, and +32 Da relative to the Lactone, confirms the addition of a methoxy group to the open ring structure.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d6 or CDCl3.[1]
-
Key Diagnostic Signal:
-
Look for a sharp singlet integrating to 3 protons in the range of
3.60 – 3.70 ppm . This corresponds to the -OCH₃ protons of the methyl ester. -
The absence of the lactone carbonyl signal (approx
170 ppm in C13) and the presence of the ester carbonyl confirm the ring opening and capping.
-
Summary of Analytical Markers
| Parameter | Simvastatin (Lactone) | Simvastatin Acid | Simvastatin Methyl Ester |
| Molecular Weight | 418.57 | 436.59 | 450.61 |
| Formula | C25H38O5 | C25H40O6 | C26H42O6 |
| Key MS Peak (M+H) | 419 | 437 | 451 |
| NMR Feature | No O-Me singlet | No O-Me singlet | Singlet ~3.6 ppm |
| Retention (RP-HPLC) | Late | Early | Intermediate |
Part 5: Practical Implications for Researchers
The "Artifact" Warning
If you detect this compound in your routine analysis, check your diluent .
-
Problem: Using 100% Methanol or Methanol/Acid as a diluent for Simvastatin tablets or API.
-
Solution: Switch to Acetonitrile or a mixture of Acetonitrile/Water (pH 4.5). Methanol should be avoided in sample preparation for lactone-based statins to effectively eliminate this artifact.[1]
Regulatory Context
While often an artifact, if this compound is present in the API synthesis (e.g., if methanol is used in the final crystallization step), it is treated as a process-related impurity. It must be controlled according to ICH Q3A/Q3B guidelines, typically with a reporting threshold of 0.05% or 0.10%.
References
-
Vuković, D. et al. (2004). Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bhatia, M.S. et al. (2011).[3][6] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica.[6] Link
-
ChemicalBook. (2023). Simvastatin Hydroxy Acid Methyl Ester - CAS 145576-26-7.[1][7] Link
-
SynThink Research Chemicals. (2024). Simvastatin Impurity Reference Standards and Characterization Data. Link
-
BenchChem. (2024).[3] Simvastatin EP Impurity G and Related Substances Isolation Methodologies. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simvastatin Hydroxy Acid Methyl Ester | 145576-26-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Simvastatin Hydroxy Acid Methyl Ester
Abstract
This document provides a comprehensive, two-part protocol for the laboratory synthesis of Simvastatin Hydroxy Acid Methyl Ester, a key derivative of the cholesterol-lowering drug, simvastatin. Simvastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase.[1][2] The methyl ester derivative is valuable as a laboratory reference standard for analytical and metabolic studies. This guide details the initial base-catalyzed hydrolysis of the simvastatin lactone to yield the intermediate simvastatin hydroxy acid, followed by an acid-catalyzed esterification to produce the final methyl ester product. The protocols are designed for researchers in medicinal chemistry, pharmacology, and drug development, providing not only step-by-step instructions but also the underlying chemical principles, safety considerations, and methods for purification and characterization.
Introduction: The Chemical and Pharmacological Context
Simvastatin is a semi-synthetic derivative of lovastatin, a natural product isolated from the fungus Aspergillus terreus.[3] It is a cornerstone therapy for hypercholesterolemia, functioning by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] The drug is administered in its lactone form, which is biologically inactive.[5] Post-administration, esterases in the body hydrolyze the lactone ring to unveil the active β-hydroxy acid metabolite, officially known as Simvastatin Hydroxy Acid (SVA).[6][7]
The synthesis of derivatives such as the Simvastatin Hydroxy Acid Methyl Ester is crucial for several research applications:
-
Analytical Reference Standard: It serves as a characterized standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) to quantify simvastatin and its metabolites in biological matrices or pharmaceutical formulations.[1][8]
-
Metabolic Studies: The methyl ester can be used as a substrate or reference compound in in vitro studies to investigate the metabolic pathways of simvastatin and its acid form, which are primarily mediated by CYP3A4/5 enzymes.[9][10]
-
Prodrug Development: Esterification is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug, such as its lipophilicity and membrane permeability.
This guide presents a reliable and reproducible synthetic route, beginning with the saponification of simvastatin, followed by Fischer esterification to yield the target compound.
Overall Synthetic Pathway
The synthesis is a straightforward two-step process. First, the lactone ring of simvastatin is opened via alkaline hydrolysis to form the sodium salt of the hydroxy acid. Subsequent acidification yields the free hydroxy acid. The second step involves the esterification of the resulting carboxylic acid with methanol under acidic conditions to produce the desired methyl ester.
Sources
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins and their impact on epigenetic regulation: insights into disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]
- 6. ClinPGx [clinpgx.org]
- 7. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Simvastatin Esters
Welcome to the technical support center for the LC-MS/MS analysis of Simvastatin and its esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with matrix effects in bioanalytical methods. Here, we provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in scientific principles and field-proven experience.
Understanding the Challenge: The Nature of Matrix Effects
Matrix effects are a significant concern in LC-MS/MS bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3][4] For lipophilic compounds like Simvastatin and its esters, which are often analyzed in complex biological matrices such as plasma or serum, phospholipids are a primary source of matrix effects.[5][6]
FAQ 1: What are the primary causes of matrix effects in Simvastatin analysis?
The primary cause of matrix effects in the LC-MS/MS analysis of Simvastatin and its esters is the co-elution of endogenous matrix components, particularly phospholipids, from biological samples like plasma or serum.[5][6] These components can interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1] Other sources can include proteins, salts, and endogenous metabolites.[2] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1]
FAQ 2: How can I determine if my assay is suffering from matrix effects?
Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[4][7] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of an analyte spiked into a blank matrix extract after the extraction process to the peak area of the same analyte in a neat solution (mobile phase).[3] The ratio of these areas provides a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
According to FDA guidelines, it is crucial to evaluate matrix effects during method validation to ensure the reliability of the bioanalytical data.[8][9][10]
Troubleshooting Guide: Strategies for Mitigating Matrix Effects
Effectively overcoming matrix effects requires a multi-faceted approach, starting from sample preparation and extending to chromatographic and mass spectrometric conditions.
Problem 1: I'm observing significant ion suppression and poor reproducibility in my plasma samples.
This is a classic sign of inadequate sample cleanup, likely due to co-eluting phospholipids.
Solution 1: Optimize Sample Preparation
Improving sample preparation is often the most effective way to combat matrix effects.[11] The goal is to selectively remove interfering components while efficiently recovering the analytes of interest.
-
Protein Precipitation (PPT): While being the simplest and fastest method, PPT is often insufficient on its own as it can leave significant amounts of phospholipids in the supernatant.[12][13][14] It is a popular technique for preparing biological fluid samples for LC/MS/MS analysis.[15]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[11][12][14] For Simvastatin, a common approach involves extraction with a solvent like methyl tert-butyl ether (MTBE).[14][16] Adjusting the pH of the aqueous phase can enhance the extraction efficiency of Simvastatin and its acidic metabolite.[11][14]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[11][12][17] This technique can significantly reduce matrix effects and improve assay sensitivity.[12] Novel SPE formats, such as microElution plates, can further streamline the process by eliminating the need for solvent evaporation and reconstitution steps.[18]
-
Phospholipid Removal Plates/Cartridges: Specialized products are designed to selectively remove phospholipids during the sample preparation process.[5][6][12] These can be used in conjunction with protein precipitation to yield a much cleaner extract.[5][13]
This protocol is adapted from a validated method for Simvastatin analysis in human plasma.[16]
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., Lovastatin).
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) to adjust the sample pH.
-
Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes to extract the analytes.
-
Centrifuge the sample at 5000 x g for 5 minutes at 5°C.
-
Transfer 850 µL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
Solution 2: Chromatographic Separation
Optimizing the chromatographic conditions can help separate the analytes from interfering matrix components.[4]
-
Column Chemistry: Employing a different stationary phase, such as a C18 column with different bonding chemistry or a phenyl-hexyl column, can alter the selectivity and resolve the analyte from co-eluting interferences.
-
Gradient Elution: A well-designed gradient elution program can effectively separate Simvastatin from the early-eluting, more polar matrix components and the late-eluting, highly non-polar phospholipids.[5]
-
Diversion Valve: Using a divert valve to direct the flow from the column to waste during the elution of highly retained matrix components can prevent contamination of the mass spectrometer source.[19]
Problem 2: My results are inconsistent across different batches of plasma.
This issue points towards differential matrix effects, where the composition of the biological matrix varies between individuals or lots, leading to inconsistent ion suppression or enhancement.
Solution: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard is the most robust way to compensate for matrix effects.[4][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[20] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Throughput |
| Protein Precipitation (PPT) | High (Significant Suppression) | >90% | High |
| Liquid-Liquid Extraction (LLE) | Moderate | 80-90%[16] | Moderate |
| Solid-Phase Extraction (SPE) | Low | >90% | Low to Moderate |
| PPT + Phospholipid Removal | Very Low | >90% | High |
This table provides a generalized comparison. Actual values will be method-dependent.
Workflow Diagrams
Caption: Troubleshooting workflow for matrix effects.
Caption: Decision guide for sample preparation.
Conclusion
Overcoming matrix effects in the LC-MS/MS analysis of Simvastatin and its esters is a critical step in developing robust and reliable bioanalytical methods. By systematically evaluating the source of the interference and employing a combination of advanced sample preparation techniques, optimized chromatography, and the use of stable isotope-labeled internal standards, researchers can significantly improve data quality. This guide provides a framework for troubleshooting and resolving common issues, ensuring the generation of accurate and reproducible results that meet regulatory expectations.[8][9][10]
References
-
Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. SciELO. Available at: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolian. Available at: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). PMC. Available at: [Link]
-
Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS. NIH. Available at: [Link]
-
Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma. PubMed. Available at: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available at: [Link]
-
Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. SciELO. Available at: [Link]
-
How does plasma protein binding affect quantitation of drugs using LC-MS?. ResearchGate. Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. PubMed. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
SAMPLE PREPARATION. Phenomenex. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: [Link]
-
Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. NIH. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Quantitation of simvastatin and its ?-hydroxy acid in human plasma by liquid-liquid cartridge extraction and liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PubMed. Available at: [Link]
-
Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS. JoVE. Available at: [Link]
-
Development and Validation of an LC–MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population. Oxford Academic. Available at: [Link]
-
Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS. Semantic Scholar. Available at: [Link]
-
(PDF) Simultaneous determination of ezetimibe, atorvastatin and simvastatin using quadrupole LC-MS: Application to combined tablets and plasma after SPE. ResearchGate. Available at: [Link]
-
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. LinkedIn. Available at: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Digital Scholarship@Texas Southern University. Available at: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. infinixbio.com [infinixbio.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 14. scielo.br [scielo.br]
- 15. agilent.com [agilent.com]
- 16. scielo.br [scielo.br]
- 17. Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crimsonpublishers.com [crimsonpublishers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
